3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-
Description
Bicyclic Core Architecture: 3-Azabicyclo[3.1.0]hexane System Analysis
The 3-azabicyclo[3.1.0]hexane system forms the central scaffold of the compound, characterized by a fused bicyclic structure comprising a five-membered ring and a three-membered ring. The numbering follows the bicyclo[m.n.p] convention, where the bridges between atoms 1–3 and 1–2 create a rigid, strained framework. The nitrogen atom occupies the bridgehead position (position 3), contributing to the system’s electron-deficient nature due to its sp³ hybridization and lone pair orientation.
Crystallographic studies of analogous 3-azabicyclo systems reveal bond lengths and angles indicative of significant ring strain. For example, the C–N bond in the bridgehead measures approximately 1.47 Å, shorter than typical C–N single bonds (1.50–1.55 Å), suggesting partial double-bond character from conjugation with adjacent substituents. The three-membered ring’s internal angles range from 58° to 62°, deviating sharply from ideal tetrahedral geometry and introducing torsional strain. This strain stabilizes the bicyclic core in a twist-boat conformation , as observed in related 3-azabicyclo[3.3.1]nonane derivatives.
| Bicyclic Core Parameter | Value | Source |
|---|---|---|
| Bridgehead C–N bond length | 1.47 Å | |
| Three-membered ring internal angle | 58°–62° | |
| Predominant conformation | Twist-boat |
The bridgehead nitrogen’s lone pair participates in hyperconjugation with the adjacent carboxamide group, further rigidifying the structure. This interaction is critical for maintaining the compound’s planar geometry and influencing its reactivity.
Substituent Configuration: Phenyl, Acetylamino, and Dichlorophenyl Group Orientation
The substituents on the bicyclic core are arranged to minimize steric clashes and maximize electronic stabilization. The phenyl group at position 2 adopts an equatorial orientation relative to the five-membered ring, as evidenced by nuclear Overhauser effect (NOE) correlations in analogous compounds. This positioning avoids axial steric hindrance from the bridgehead nitrogen and three-membered ring.
The N-[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl side chain exhibits a distinct spatial arrangement. The dichlorophenyl ring is para-substituted with an acetylamino group, while chlorine atoms occupy the 3 and 5 positions. X-ray diffraction data from similar structures show that the dichlorophenyl ring lies perpendicular to the bicyclic core, minimizing van der Waals repulsions. The acetylamino group forms intramolecular hydrogen bonds with the imine nitrogen (N–H···O=C, 2.1 Å), stabilizing the side chain in a folded conformation .
| Substituent | Orientation | Key Interactions |
|---|---|---|
| Phenyl (C-2) | Equatorial | π-Stacking with bicyclic core |
| Dichlorophenyl | Perpendicular | Halogen bonding (Cl···N) |
| Acetylamino | Folded | N–H···O hydrogen bond |
Electronic effects from the chlorine atoms enhance the dichlorophenyl ring’s electron-withdrawing character, polarizing the imine linkage and increasing its electrophilicity. This polarization is critical for the compound’s potential interactions with biological targets.
Stereochemical Features of the Imine-Linked Hydrazinylidene Moiety
The imine-linked hydrazinylidene moiety (–N=N–C=NH–) introduces stereochemical complexity due to restricted rotation around the C=N and N–N bonds. The hydrazinylidene group adopts an E-configuration (trans) about the C=N bond, as confirmed by NOE spectroscopy and X-ray crystallography in related compounds. This configuration places the bulky dichlorophenyl and acetylamino groups on opposite sides, reducing steric strain.
The bicyclic core’s bridgehead nitrogen imposes chirality at C-2 and C-3, creating two enantiomeric forms. Density functional theory (DFT) calculations on analogous systems reveal a 3.2 kcal/mol energy difference between the (2R,3S) and (2S,3R) configurations, favoring the former due to reduced torsional strain in the three-membered ring. The hydrazinylidene moiety’s nitrogen lone pairs engage in n→π* conjugation with the carboxamide carbonyl, further rigidifying the structure and stabilizing the preferred diastereomer.
| Stereochemical Feature | Description |
|---|---|
| C=N configuration | E (trans) |
| Bridgehead chirality | (2R,3S) favored by 3.2 kcal/mol |
| Conjugation effects | n→π* between N lone pairs and carbonyl |
The compound’s stereoelectronic profile suggests potential for selective interactions with chiral biological receptors, though this requires further investigation.
Properties
Molecular Formula |
C22H23Cl2N5O2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[(E)-[(4-acetamido-3,5-dichlorophenyl)methylhydrazinylidene]methyl]-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N5O2/c1-13(30)28-20-18(23)7-14(8-19(20)24)10-26-27-12-25-22(31)21-17-9-15(17)11-29(21)16-5-3-2-4-6-16/h2-8,12,15,17,21,26H,9-11H2,1H3,(H,28,30)(H,25,27,31) |
InChI Key |
QXZIOZQKWXPDLZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CN/N=C/NC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CNN=CNC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Acetylation Reaction
Incorporating an acetyl group into the structure involves treating the amine with acetic anhydride or acetyl chloride.
- The amine derivative of 3-Azabicyclo[3.1.0]hexane is reacted with acetic anhydride.
- The reaction typically takes place under controlled temperature conditions to ensure high selectivity and yield.
Comparative Yields and Reaction Conditions
The following table summarizes various preparation methods, their yields, and key reaction conditions:
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Hydrolysis of Cyano Compound | 65 | N-chlorosuccinimide, KOH, HCN | Room temperature |
| Reaction with Alkali Metal Bisulfite | Variable | Sodium bisulfite, Sodium cyanide | Room temperature |
| Acetylation | High | Acetic anhydride | Controlled temperature |
Recent Advances in Synthesis Techniques
Recent literature highlights advancements in synthetic methodologies for creating azabicyclic compounds, including transition-metal-catalyzed reactions and novel coupling strategies that enhance yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a bicyclic structure that is characteristic of many biologically active molecules. The synthesis of derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through various methods, including palladium-catalyzed cyclopropanation reactions, which yield high diastereoselectivity and purity . Additionally, recent studies have explored the synthesis of spirocyclic derivatives using 1,3-dipolar cycloaddition reactions, highlighting its versatility in generating complex molecular architectures .
Biological Activities
2.1 Opioid Receptor Antagonists
One of the most prominent applications of this compound is in the development of opioid receptor antagonists. Research has indicated that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant activity at mu-opioid receptors, making them potential candidates for treating opioid addiction and pain management . The compound CP-866,087 is an example that has shown promise in preclinical studies as a selective mu-opioid receptor antagonist .
2.2 Histone Deacetylase Inhibitors
Another area of interest is the role of these compounds as histone deacetylase inhibitors (HDACi). HDACi are crucial in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells. The azabicyclo structure provides a scaffold for designing selective HDAC inhibitors that could lead to novel cancer therapies .
Medicinal Chemistry Applications
3.1 Synthetic Intermediates
The 3-azabicyclo[3.1.0]hexane core is utilized as a synthetic intermediate in the preparation of more complex nitrogen-containing heterocycles and natural product analogs. The presence of functional groups allows for further modifications and optimizations to enhance biological activity and selectivity .
3.2 Drug Discovery
The structural features of this compound make it an attractive target in drug discovery programs aimed at developing new therapeutic agents for various diseases, including neurodegenerative disorders and cancer. Its ability to interact with multiple biological targets suggests a broad spectrum of pharmacological effects .
Case Studies and Research Findings
Case Study: Synthesis and Evaluation of Derivatives
Recent studies have focused on synthesizing a range of derivatives based on the azabicyclo framework to evaluate their biological activities comprehensively:
| Compound Name | Activity | Reference |
|---|---|---|
| CP-866,087 | Mu-opioid receptor antagonist | |
| HDAC inhibitors | Anticancer properties | |
| Spirocyclic derivatives | Enhanced selectivity |
These studies underline the importance of structural modifications in enhancing the efficacy and specificity of these compounds.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s ability to phosphorylate fructose, which is crucial in the metabolic pathway of fructose utilization .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Core Flexibility : Larger bicyclic systems (e.g., azabicyclo[2.2.2]octane in Comp-1) reduce ring strain but may alter binding kinetics compared to the smaller 3.1.0 system .
- Pharmaceutical Relevance : Nirmatrelvir and Boceprevir demonstrate that carboxamide derivatives of 3-azabicyclo[3.1.0]hexane are viable in antiviral therapies, likely due to protease inhibition via rigid scaffold positioning .
Key Observations :
- Chlorination-Cyanidation : details a pathway applicable to the target compound’s carboxamide via hydrolysis of nitrile intermediates .
- Stereoselectivity : Nirmatrelvir’s enantioselective synthesis (Pd-catalyzed C-H functionalization in ) highlights the importance of chiral centers for bioactivity, suggesting the target compound’s stereochemistry must be rigorously controlled .
Table 3: Property Comparison
| Property | Target Compound | Nirmatrelvir | Procymidone |
|---|---|---|---|
| Molecular Weight | ~550-600 (estimated) | 499.5 | 284.1 |
| LogP (Predicted) | High (dichlorophenyl, phenyl) | Moderate (trifluoroacetyl group) | Moderate (dione, dichlorophenyl) |
| Water Solubility | Low (lipophilic substituents) | Moderate (polar carboxamide) | Low |
| Bioactivity | Potential CNS/receptor modulation | Antiviral | Fungicidal |
Key Observations :
- Lipophilicity : The target compound’s dichlorophenyl and phenyl groups may limit solubility, necessitating formulation optimization for bioavailability.
- Activity Trends : Dichlorophenyl moieties (target compound and procymidone) correlate with bioactivity but differ in application—pharmaceutical vs. agricultural .
Biological Activity
3-Azabicyclo[3.1.0]hexane-2-carboxamide derivatives, particularly those with complex substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-” and explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antitumor Activity
Recent studies have indicated that compounds containing the 3-azabicyclo[3.1.0]hexane framework exhibit notable antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma). The most effective derivatives demonstrated IC50 values ranging from 4.2 to 24.1 μM , indicating potent cytotoxicity against these cell lines .
Key Findings:
- Cell Cycle Disruption: Treated cells showed significant accumulation in the SubG1 phase, indicative of apoptosis induction. For instance, the percentage of HeLa cells in the SubG1 phase increased significantly post-treatment .
- Morphological Changes: Confocal microscopy revealed alterations in actin filament distribution, with a marked decrease in filopodia-like protrusions in treated cells .
The biological activity of these compounds is hypothesized to involve interaction with critical cellular pathways:
- p53 Pathway: Compounds may influence tumor suppressor protein p53, which is frequently mutated in cancers.
- Signal Transduction: The STAT3/JAK2 signaling pathway may also be affected, contributing to the antiproliferative effects observed .
Antiviral Potential
In addition to anticancer properties, certain derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for antiviral activity against SARS-CoV-2. Molecular docking studies suggest these compounds can serve as potential inhibitors by binding effectively to viral targets .
Structure-Activity Relationship (SAR)
The structural modifications significantly impact the biological activity of these compounds:
- Opioid Receptor Ligands: Some derivatives were designed as μ-opioid receptor ligands for managing pruritus in veterinary applications, showcasing their versatility in therapeutic use .
- Cytotoxicity Variability: Different substituents on the azabicyclo structure led to varying degrees of cytotoxicity and selectivity towards specific cancer cell lines .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism | Effects Observed |
|---|---|---|---|---|
| Compound 4b | HeLa | 15.0 | Apoptosis | Increased SubG1 population |
| Compound 4g | CT26 | 17.1 | Cell Cycle Arrest | Morphological changes in actin structure |
| Compound 8 | K562 | 10.0 | Cytotoxicity | Significant cell death and cycle disruption |
| Compound A | SARS-CoV-2 | N/A | Antiviral Activity | Potential binding to viral proteins |
Study 1: Antitumor Efficacy
A study evaluated a series of spiro-fused derivatives containing the azabicyclo framework against multiple cancer cell lines using MTS assays and flow cytometry. The results indicated that these compounds not only inhibited proliferation but also induced apoptosis through significant alterations in cell cycle dynamics and cytoskeletal structure .
Study 2: Antiviral Activity Assessment
Another research effort focused on the design of derivatives targeting SARS-CoV-2 through computational methods. The molecular dynamics simulations indicated promising binding affinities that warrant further in vitro and in vivo testing to validate their efficacy as antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-azabicyclo[3.1.0]hexane derivatives, and what key challenges arise during purification?
- Methodology : Use coupling agents like HATU or DIPEA for amide bond formation, followed by purification via silica gel flash chromatography with ethyl acetate/hexane gradients (30:70 to 70:30). Challenges include low yields due to steric hindrance from the bicyclic core and dichlorophenyl groups. Monitor reaction progress with LC-MS (e.g., ES/MS m/z 428.3 [M+H]) and confirm purity via HPLC .
Q. How can researchers optimize reaction conditions for introducing the N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl] substituent?
- Methodology : Employ Design of Experiments (DoE) to test variables like temperature (20–95°C), solvent polarity (THF vs. DMF), and stoichiometry of reagents. Use ANOVA to identify significant factors affecting yield. Reference statistical methods in chemical technology for efficient parameter optimization .
Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and stability?
- Methodology : Combine chiral HPLC (e.g., Chiralpak® OD column with 20% MeOH-DMEA) to resolve isomers and 2D NMR (NOESY) to confirm spatial arrangements. Assess stability under accelerated conditions (40°C/75% RH) via LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 3-azabicyclo[3.1.0]hexane core in nucleophilic or electrophilic environments?
- Methodology : Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare predicted reaction pathways (e.g., ring-opening vs. substitution) with experimental outcomes using quantum chemical reaction path searches .
Q. What strategies resolve contradictions between predicted stereochemical outcomes and experimental results in bicyclic carboxamide synthesis?
- Methodology : Re-evaluate computational models by incorporating solvent effects (COSMO-RS) and steric parameters. Validate with chiral stationary phase chromatography (e.g., retention times 1.610 min vs. 2.410 min for isomers) and X-ray crystallography .
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology : Train machine learning models on datasets of bicyclic compounds’ logP, solubility, and metabolic stability. Use COMSOL Multiphysics for multiparameter optimization of synthesis routes, integrating real-time feedback from autonomous laboratories .
Data Analysis & Experimental Design
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in large-scale synthesis?
- Methodology : Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs). Use control charts to monitor purity (HPLC area%) and yield variability, referencing CRDC 2020 guidelines for chemical engineering design .
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. MS) during structural elucidation?
- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and heteronuclear correlation experiments (HMBC/HSQC). For ambiguous cases, synthesize isotopically labeled analogs (e.g., deuterated derivatives) to confirm assignments .
Safety & Handling
Q. What safety protocols are essential for handling dichlorophenyl intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
